3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is known for its unique structure, which includes an isoxazole ring fused to a pyridine ring, and it has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,6-dimethylpyridine-4-carboxylic acid with hydroxylamine to form the isoxazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole-4-carboxylic acid: This compound has a similar isoxazole ring but differs in the position of the methyl groups.
3,6-Dimethylpyridine-4-carboxylic acid: This compound lacks the isoxazole ring, making it structurally simpler.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-3-6(9(12)13)7-5(2)11-14-8(7)10-4/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGQUBXBQDIYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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